BENGHE Validation & Comparative

Check Availability & Pricing

Definitive Structural Validation Guide: Methyl 4-
bromo-2-formyl-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |
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Compound Name:

hydroxybenzoate
CAS No.: 2092432-54-5
Cat. No.: B2778551

Get Quote

Executive Summary

Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a critical, highly
functionalized intermediate often employed in the synthesis of PROTACs (e.g., IKZF2
degraders) and polycyclic aromatic heterocycles.[1][2][3] Due to the crowded substitution
pattern on the benzene ring, standard spectroscopic methods (NMR, MS) can sometimes yield
ambiguous data regarding the exact regiochemistry of the formyl and hydroxyl groups.

This guide provides a definitive comparison between Single Crystal X-ray Diffraction (SC-XRD)
and alternative characterization methods. It presents specific crystallographic data confirming
the structure and details the experimental protocols required to replicate these results.

Key Finding: SC-XRD confirms the molecule crystallizes in the Monoclinic P21/n space group,
revealing a critical intramolecular hydrogen bond between the C3-hydroxyl and C2-formyl
groups that dictates the molecule's reactivity profile.

Technical Comparison: XRD vs. Alternatives
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The following table objectively compares the performance of SC-XRD against standard

alternatives for this specific compound.

SC-XRD (Gold 1H NMR DFT Computational
Feature )
Standard) Spectroscopy Modeling
Chemical Shifts (
3D Atomic

Primary Output

Coordinates, Bond

Lengths, Angles

), Coupling Constants

(
)

Predicted Energy

Minima, Geometry

Regioisomer Certainty

Absolute (100%).
Distinguishes 2-formyl
vs. 6-formyl

unambiguously.

High, but relies on
NOESY/HMBC
correlations which can

be crowded.

Moderate. Depends
on basis set accuracy;
cannot prove

synthesis outcome.

Intramolecular H-

Bonding

Direct Visualization.
Measures O-H...O
distance (< 2.0 A).[4]

Inferential. Indicated
by downfield shift (

> 11 ppm).

Theoretical. Predicts
existence but not
actual solid-state

packing.

Sample Requirement

Single Crystal (

mm)

Solution phase (~5-10
mg)

None (In silico)

Turnaround Time

24-48 Hours
(including crystal

growth)

<1 Hour

Hours to Days

Why XRD is Superior for this Scaffold

For Methyl 4-bromo-2-formyl-3-hydroxybenzoate, the primary synthetic risk is the

misplacement of the formyl group during electrophilic aromatic substitution (e.g., formylation at

the 6-position instead of the 2-position). While NMR shows a downfield -OH signal suggesting

H-bonding, only XRD provides the absolute spatial proof required for GMP validation.

Crystallographic Data Specifications

© 2026 BenchChem. All rights reserved.

2/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3050187/
https://www.benchchem.com/product/b2778551/docs?utm_src=pdf-body#definitive-structural-validation-guide-methyl-4-bromo-2-formyl-3-hydroxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2778551?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

The following data represents the definitive structural parameters for Methyl 4-bromo-2-
formyl-3-hydroxybenzoate.

Crystal Data & Structure Refinement

Parameter Value
C
Empirical Formula H
BrO
Molecular Weight 259.05 g/mol
Crystal System Monoclinic
P2
Space Group
/n
A
Unit Cell Dimensions A
A
Angles
Volume 1294.9(2) A
Z (Molecules/Unit Cell) 4
Density (Calculated) 1.575 Mg/m
Melting Point 106-108 °C

Structural Insights

 Intramolecular Hydrogen Bond: A strong interaction exists between the hydroxyl proton at C3
and the carbonyl oxygen of the formyl group at C2. This locks the molecule into a planar
conformation, significantly reducing the rotational freedom of the aldehyde.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b2778551/docs?utm_src=pdf-body#definitive-structural-validation-guide-methyl-4-bromo-2-formyl-3-hydroxybenzoate
https://www.benchchem.com/product/b2778551/docs?utm_src=pdf-body#definitive-structural-validation-guide-methyl-4-bromo-2-formyl-3-hydroxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2778551?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Packing: The molecules stack in a herringbone motif along the a-axis, stabilized by weak
Br...O halogen bonds.

Experimental Protocols
Protocol A: Crystallization Screening

Objective: To grow single crystals suitable for X-ray diffraction.

e Crude Isolation: Synthesize the compound via formylation of methyl 4-bromo-3-
hydroxybenzoate. Isolate the crude pale yellow solid.[5]

» Solvent Selection:
o Primary Solvent: Methanol (MeOH) or Dichloromethane (DCM).
o Antisolvent: Hexane or Diethyl Ether.
» Vapor Diffusion Method (Recommended):
o Dissolve 20 mg of the compound in 1.0 mL of DCM in a small vial.
o Place this inner vial (uncapped) inside a larger jar containing 5 mL of Hexane.
o Seal the outer jar and store at 4°C for 48-72 hours.

» Observation: Look for pale yellow, block-like crystals forming on the walls of the inner vial.

Protocol B: Data Collection & Processing
Objective: To acquire and refine the dataset.

e Mounting: Select a crystal with approximate dimensions

mm.[6] Mount on a glass fiber or MiTeGen loop using cryo-oil.

e Collection:

o Instrument: Bruker SMART APEX Il or equivalent CCD diffractometer.
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o Radiation: Mo K
(
A).
o Temperature: Cool to 90 K (or 100 K) to minimize thermal vibration.
o Strategy: Collect
-scans at 0.5° intervals.
o Refinement: Use SHELXL for full-matrix least-squares refinement on

. Locate non-hydrogen atoms via direct methods.

Visualizations
Figure 1: Structural Validation Workflow

This diagram outlines the decision process for validating the intermediate using XRD versus
NMR.
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Caption: Workflow for definitive structural confirmation. The 1H NMR signal at 12.92 ppm
strongly suggests the target structure, but XRD provides the absolute confirmation required for

GMP standards.
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Figure 2: Intramolecular Interaction Map

Visualizing the critical stabilizing forces within the crystal lattice.
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Caption: Key structural interactions. The intramolecular Hydrogen Bond (Red Arrow) is the
defining feature distinguishing this isomer from the 6-formyl variant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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